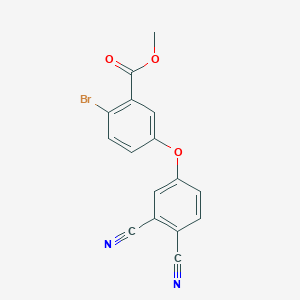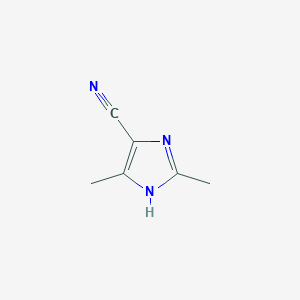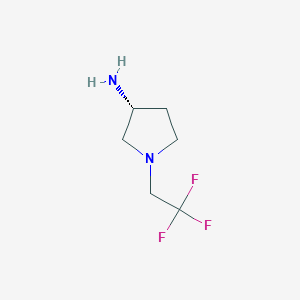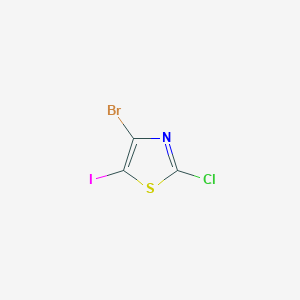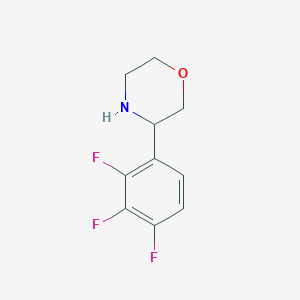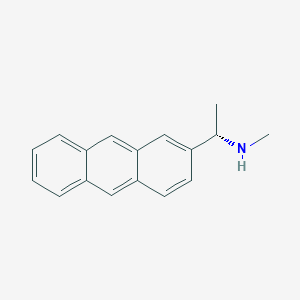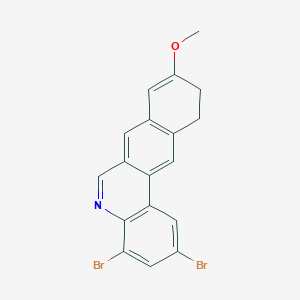
2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of bromine atoms at positions 2 and 4, a methoxy group at position 9, and a dihydro-azatetraphene core
Preparation Methods
The synthesis of 2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene involves several steps, typically starting with the preparation of the azatetraphene core. The synthetic route generally includes:
Bromination: Introduction of bromine atoms at specific positions on the azatetraphene ring.
Methoxylation: Addition of a methoxy group at the 9th position.
Hydrogenation: Reduction of the azatetraphene core to achieve the dihydro form.
The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, methanol or sodium methoxide for methoxylation, and hydrogen gas with a palladium catalyst for hydrogenation .
Chemical Reactions Analysis
2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst to further reduce the compound.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene can be compared with other similar compounds, such as:
- 2,4-Dibromo-9-methoxy-10,11-dihydro-5-azaphenanthrene
- 2,4-Dibromo-9-methoxy-10,11-dihydro-5-azapyrene
These compounds share similar structural features but differ in the arrangement of atoms and functional groups. The uniqueness of this compound lies in its specific substitution pattern and the presence of the azatetraphene core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H13Br2NO |
|---|---|
Molecular Weight |
419.1 g/mol |
IUPAC Name |
2,4-dibromo-9-methoxy-10,11-dihydrobenzo[j]phenanthridine |
InChI |
InChI=1S/C18H13Br2NO/c1-22-14-3-2-10-6-15-12(4-11(10)5-14)9-21-18-16(15)7-13(19)8-17(18)20/h4-9H,2-3H2,1H3 |
InChI Key |
ZSEYIKQOBBVLJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC1)C=C3C(=C2)C=NC4=C3C=C(C=C4Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


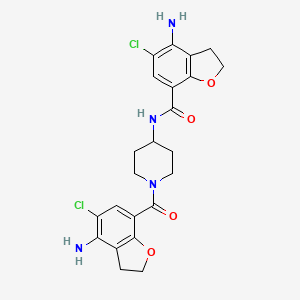
![8-Phenylbicyclo[3.2.1]octan-3-amine](/img/structure/B13042869.png)
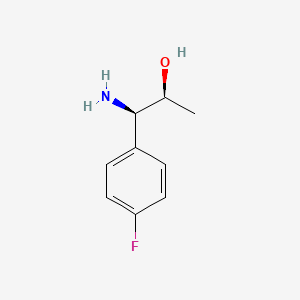
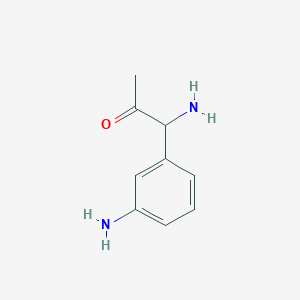
![1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13042877.png)
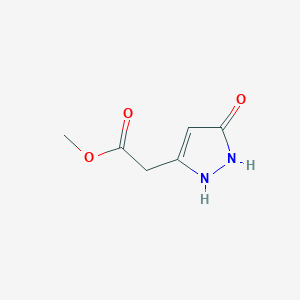
![(R)-Tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B13042889.png)
